The compound can be synthesized from cyclohexane derivatives through various chemical reactions involving methylene and acrylic acid derivatives. It is not typically found in nature but is produced synthetically for industrial applications.
1,4-Cyclohexanediylbis(methylene) diacrylate belongs to the class of acrylate compounds, specifically categorized as a diacrylate due to the presence of two acrylate groups. It is classified as a reactive monomer, which plays a crucial role in polymer chemistry.
The synthesis of 1,4-Cyclohexanediylbis(methylene) diacrylate can be achieved through several methods:
The molecular structure of 1,4-Cyclohexanediylbis(methylene) diacrylate features a cyclohexane ring with two methylene bridges connecting acrylate groups on either side. The structural formula can be represented as follows:
1,4-Cyclohexanediylbis(methylene) diacrylate undergoes various chemical reactions typical of acrylates:
The mechanism by which 1,4-Cyclohexanediylbis(methylene) diacrylate functions primarily revolves around its ability to undergo radical polymerization:
The primary synthesis route for 1,4-cyclohexanediylbis(methylene) diacrylate (chemical structure: C₁₄H₂₀O₄) involves esterification of trans-1,4-cyclohexanedimethanol (CHDM) with acrylic acid derivatives. This two-step acid-catalyzed reaction proceeds via nucleophilic acyl substitution:
Catalyst choice critically impacts conversion efficiency and diacrylate selectivity over monoacrylate byproducts:
Table 1: Catalyst Performance in Esterification
Catalyst Type | Reaction Conditions | Yield | Selectivity | Key Advantage |
---|---|---|---|---|
Homogeneous (H₂SO₄) | 110°C, 6 h | 78% | Low | Low cost |
Lewis Acids (SnOct₂) | 120°C, 4 h | 92% | High | Suppresses ether byproducts |
Alkali Dispersions | Continuous flow, 80°C | 95% | Very High | Prevents thermal degradation |
Continuous processes using finely divided alkali metal dispersions (e.g., sodium) in rotary disk reactors enable near-quantitative yields (95%) under mild conditions (80°C), minimizing side reactions like Michael addition [5] [7].
Controlled radical polymerization of the diacrylate monomer utilizes two activation strategies:
Table 2: Polymerization Initiation Systems
System | Conditions | Conversion | Mn (g/mol) | Ð (Đ) | Advantage |
---|---|---|---|---|---|
AIBN (Thermal) | 70°C, 6 h | 85% | 25,000 | 1.8 | Simplicity |
TPO (UV) | 254 nm, 10 min | 95% | 38,000 | 1.5 | Rapid curing, low energy |
Premature polymerization during synthesis or storage is mitigated by radical inhibitors:
Alternate synthetic pathways involve condensation of trans-1,4-diaminocyclohexane with methylene acrylate:
Table 3: Solvent and Temperature Effects in Condensation
Solvent | Temp (°C) | Reaction Time (h) | Yield | Byproduct Formation |
---|---|---|---|---|
Toluene | 90 | 2.0 | 95% | Low (<2%) |
NMP | 110 | 1.5 | 93% | Moderate (5%) |
THF | 60 | 8.0 | 65% | Negligible |
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